molecular formula C17H16Cl2FNO2 B5129693 4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide

4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide

Cat. No. B5129693
M. Wt: 356.2 g/mol
InChI Key: DUNMZNYAIWURRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide, also known as GW501516, is a synthetic drug that has gained significant interest in the scientific community due to its potential applications in various fields. This compound belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists, which are known to regulate lipid and glucose metabolism in the body.

Mechanism of Action

4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide acts as a PPAR agonist, specifically activating PPARδ. PPARδ is a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation. Activation of PPARδ by 4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and endurance. Additionally, 4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide has several biochemical and physiological effects that have been extensively studied. In animal models, 4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide has been shown to increase endurance and improve lipid metabolism, resulting in reduced body weight and improved glucose tolerance. Additionally, 4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide has been shown to reduce inflammation and prevent atherosclerosis in animal models of cardiovascular disease. In human studies, 4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide has been shown to improve lipid and glucose metabolism, reduce inflammation, and improve exercise performance.

Advantages and Limitations for Lab Experiments

4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide has several advantages for lab experiments, including its well-defined mechanism of action, reproducibility, and availability. However, there are also limitations to its use, including its potential health risks, ethical concerns related to its use in sports, and the need for specialized equipment and expertise to conduct experiments with this compound.

Future Directions

There are several future directions for research on 4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide, including its potential applications in cancer therapy, its effects on the gut microbiome, and its interactions with other drugs. Additionally, further research is needed to fully understand the long-term health risks associated with 4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide use and to develop safer alternatives with similar effects.

Synthesis Methods

The synthesis of 4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide involves the reaction of 2,4-dichlorophenoxyacetic acid with 4-fluorobenzylamine to produce the intermediate 4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)benzylamine. This intermediate is then reacted with butyric anhydride to form the final product, 4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide. The synthesis of this compound has been reported in several research articles and can be easily reproduced in a laboratory setting.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide has been extensively studied for its potential applications in various fields, including sports performance enhancement, cardiovascular disease, metabolic disorders, and cancer. In sports, 4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide has been shown to enhance endurance and improve lipid metabolism, making it a potential doping agent. However, due to its potential health risks, it has been banned by the World Anti-Doping Agency (WADA). In cardiovascular disease, 4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide has been shown to improve lipid and glucose metabolism, reduce inflammation, and prevent atherosclerosis. In metabolic disorders, 4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide has been shown to improve insulin sensitivity, reduce obesity, and prevent type 2 diabetes. In cancer, 4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide has been shown to inhibit tumor growth and metastasis.

properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[(4-fluorophenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2FNO2/c18-13-5-8-16(15(19)10-13)23-9-1-2-17(22)21-11-12-3-6-14(20)7-4-12/h3-8,10H,1-2,9,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNMZNYAIWURRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide

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